Product packaging for URIDINE 5/'-TRIPHOSPHATE TRIS SALT(Cat. No.:CAS No. 108321-53-5)

URIDINE 5/'-TRIPHOSPHATE TRIS SALT

Cat. No.: B1140416
CAS No.: 108321-53-5
M. Wt: 605.28 g/mol
InChI Key: NHMNWWVJZZPKSL-IAIGYFSYSA-N
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Description

Historical Perspectives on Uridine (B1682114) 5'-Triphosphate Discovery and Early Research

The journey to understanding UTP began in the mid-20th century, a period of foundational discoveries in nucleic acid biochemistry. A key publication in the Journal of the American Chemical Society in 1953 by Lipton, Morell, Frieden, and Bock detailed the isolation and characterization of Uridine-5'-Triphosphate. acs.org This early work laid the groundwork for recognizing UTP's role as a fundamental component of cellular metabolism and a precursor for nucleic acid synthesis. These initial studies were pivotal, opening the door for decades of research into the precise functions of UTP and other nucleotides.

Conceptual Framework of Uridine 5'-Triphosphate's Centrality in Cellular Biochemistry

Uridine 5'-Triphosphate is a pyrimidine (B1678525) nucleoside triphosphate composed of the nitrogenous base uracil (B121893), a ribose sugar, and three phosphate (B84403) groups. wikipedia.org Its significance in cellular biochemistry is multifaceted and profound.

Precursor for RNA Synthesis: UTP's most central role is serving as one of the four essential building blocks for the synthesis of Ribonucleic Acid (RNA) during transcription. wikipedia.orgbaseclick.eu RNA polymerase enzymes incorporate uridine monophosphate (from UTP) into growing RNA chains, following the template of a DNA strand. baseclick.eu

Energy Source in Metabolism: Similar to Adenosine (B11128) Triphosphate (ATP), UTP acts as an energy source for specific metabolic reactions. The high-energy phosphate bonds within UTP can be hydrolyzed to drive biosynthetic processes. wikipedia.orgbiologyonline.com

Role in Glycogenesis and Galactose Metabolism: UTP is crucial for carbohydrate metabolism. It reacts with glucose-1-phosphate to form UDP-glucose, a key intermediate in the synthesis of glycogen (B147801). wikipedia.orgbiologyonline.comnih.gov Furthermore, UTP is utilized in the metabolism of galactose, where it facilitates the conversion of UDP-galactose to UDP-glucose. wikipedia.org

Precursor for CTP: UTP serves as the direct precursor for the synthesis of another essential pyrimidine nucleotide, Cytidine (B196190) Triphosphate (CTP), in a reaction catalyzed by the enzyme CTP synthetase. wikipedia.orgscientificlabs.co.uk

Activation of Substrates: UTP is used to activate other molecules for various metabolic pathways. For example, it is involved in the formation of UDP-glucuronate, which is used in detoxification processes, and the activation of amino sugars. wikipedia.org

Overview of Key Academic Research Domains Involving Uridine 5'-Triphosphate Tris Salt

The stable and pH-buffered nature of Uridine 5'-Triphosphate Tris Salt makes it a preferred reagent in numerous fields of academic research.

Molecular Biology and Biotechnology: The compound is indispensable for in vitro transcription assays, which are used to synthesize RNA molecules for studies on gene expression, RNA interference (RNAi), and the development of RNA-based therapeutics. baseclick.euchemimpex.com It is also a fundamental component in RNA amplification and labeling techniques. baseclick.eu

Neuroscience Research: UTP is investigated for its role as a signaling molecule in the nervous system. nih.gov Research has shown that UTP can act as an agonist for P2Y receptors on nerve cells. nih.gov Studies using PC12 cells have indicated that UTP may promote neurite outgrowth, suggesting its involvement in neural development and regeneration. nih.gov Further research has explored its effects on Schwann cells, which are critical for peripheral nerve repair, indicating that UTP signaling helps favor a repair-ready state. nih.govsigmaaldrich.com

P2Y Receptor Signaling: UTP is a well-established agonist for P2Y purinergic receptors, particularly the P2Y2 subtype. scientificlabs.co.uksigmaaldrich.comdanaher.comnih.gov This property is exploited by researchers to study the vast physiological roles of these receptors, which include ion transport in epithelial cells, regulation of vascular smooth muscle contraction, and immune responses. danaher.commoleculardepot.comsigmaaldrich.com The activation of P2Y2 receptors by UTP is a key area of investigation for potential therapeutic targets in conditions like cystic fibrosis and dry eye syndrome. nih.gov

Cardiovascular Studies: In the context of cardiovascular research, UTP has been studied for its potential protective effects on the heart. Preclinical studies in rat models have shown that administration of UTP before a myocardial infarction can reduce the infarct size and improve heart function. nih.gov These effects are linked to the activation of P2Y2 receptors and a reduction in mitochondrial calcium overload in cardiomyocytes. nih.gov

Data Tables

Table 1: Key Properties of Uridine 5'-Triphosphate Tris Salt

Property Value Source(s)
Synonyms UTP Tris Salt, Uridine 5'-(tetrahydrogen triphosphate) tris salt
Molecular Formula C9H15N2O15P3 · x(C4H11NO3) sapphirebioscience.com
Molecular Weight 484.14 g/mol (free acid)
Appearance Clear, colorless to yellow liquid or white powder
Primary Use in Research pH-controlled substrate for enzymatic reactions

| Storage Temperature | -20°C | sigmaaldrich.combroadpharm.com |

Table 2: Selected Research Applications of Uridine 5'-Triphosphate

Research Area Application/Finding Key Receptor/Pathway Source(s)
Molecular Biology Substrate for in vitro RNA synthesis and amplification RNA Polymerase baseclick.euchemimpex.com
Neuroscience Promotes neurite outgrowth in PC12 cells P2Y Receptors nih.gov
Nerve Repair Induces a repair phenotype in Schwann cells P2Y2 Receptors nih.govsigmaaldrich.com
Cardiovascular Reduces infarct size and improves heart function post-MI (in rats) P2Y2 Receptors nih.gov
Epithelial Function Used to study ion transport functions P2Y2 Receptors danaher.comsigmaaldrich.com

| Metabolism | Key intermediate in glycogenesis and galactose metabolism | UDP-glucose pyrophosphorylase | wikipedia.orgbiologyonline.com |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

108321-53-5

Molecular Formula

C13H26N3O18P3

Molecular Weight

605.28 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H15N2O15P3.C4H11NO3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;5-4(1-6,2-7)3-8/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);6-8H,1-3,5H2/t4-,6-,7-,8-;/m1./s1

InChI Key

NHMNWWVJZZPKSL-IAIGYFSYSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.C(C(CO)(CO)N)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.C(C(CO)(CO)N)O

physical_description

Solid

Origin of Product

United States

Pyrimidine Nucleotide Metabolism and Uridine 5 Triphosphate Biosynthesis Pathways

De Novo Pyrimidine (B1678525) Synthesis Leading to Uridine (B1682114) 5'-Triphosphate

The de novo synthesis of pyrimidines is an energy-intensive process that builds the pyrimidine ring from simple precursor molecules. This pathway is particularly active in rapidly dividing cells to meet the high demand for nucleotides for DNA and RNA synthesis.

The initial and rate-limiting step in de novo pyrimidine synthesis is catalyzed by Carbamoyl (B1232498) Phosphate (B84403) Synthetase II (CPS II) . This cytosolic enzyme utilizes glutamine, bicarbonate, and two molecules of ATP to produce carbamoyl phosphate. The subsequent steps involve a series of enzymatic reactions that ultimately yield Uridine Monophosphate (UMP), the first pyrimidine nucleotide produced in this pathway.

In animals, the first three enzymes of this pathway—Carbamoyl Phosphate Synthetase II, Aspartate Transcarbamoylase, and Dihydroorotase—are part of a single multifunctional protein called CAD . The final two steps, the conversion of orotate to orotidine 5'-monophosphate (OMP) and then to UMP, are catalyzed by another bifunctional enzyme, UMP synthase .

StepEnzymeSubstratesProducts
1Carbamoyl Phosphate Synthetase II (CPS II)Glutamine, 2 ATP, BicarbonateCarbamoyl Phosphate, Glutamate, 2 ADP, Pi
2Aspartate Transcarbamoylase (ATCase)Carbamoyl Phosphate, AspartateN-Carbamoylaspartate, Pi
3Dihydroorotase (DHOase)N-CarbamoylaspartateDihydroorotate (B8406146), H₂O
4Dihydroorotate Dehydrogenase (DHODH)Dihydroorotate, NAD⁺Orotate, NADH, H⁺
5Orotate Phosphoribosyltransferase (OPRT)Orotate, PRPPOrotidine 5'-Monophosphate (OMP), PPi
6OMP DecarboxylaseOrotidine 5'-Monophosphate (OMP)Uridine Monophosphate (UMP), CO₂

This table outlines the enzymatic reactions in the de novo synthesis of UMP.

Once UMP is synthesized, it undergoes two sequential phosphorylation steps to become Uridine 5'-triphosphate (UTP). The first phosphorylation, converting UMP to Uridine Diphosphate (B83284) (UDP), is catalyzed by UMP kinase (also known as Uridylate Kinase) . The second phosphorylation, from UDP to UTP, is carried out by Nucleoside Diphosphate Kinase (NDPK) , which can utilize ATP or other nucleoside triphosphates as the phosphate donor.

StepEnzymeSubstratePhosphate DonorProduct
1UMP Kinase (UMK)Uridine Monophosphate (UMP)ATPUridine Diphosphate (UDP)
2Nucleoside Diphosphate Kinase (NDPK)Uridine Diphosphate (UDP)ATPUridine 5'-Triphosphate (UTP)

This table details the phosphorylation cascade from UMP to UTP.

Pyrimidine Salvage Pathways and Uridine 5'-Triphosphate Formation

The pyrimidine salvage pathway is a less energy-intensive route for nucleotide synthesis that recycles pre-existing pyrimidine bases and nucleosides from the breakdown of DNA and RNA. This pathway is particularly important in cells with low or no de novo synthesis capacity.

A key enzyme in the pyrimidine salvage pathway is Uridine Kinase (UK) , which is part of a family of uridine-cytidine kinases (UCKs). Uridine kinase catalyzes the phosphorylation of uridine to Uridine Monophosphate (UMP) using ATP as the phosphate donor. This reaction is a critical step in channeling salvaged uridine into the nucleotide pool.

The salvage pathway significantly contributes to the maintenance of cellular UTP pools, especially in certain tissues and under specific physiological conditions. For instance, resting or low-proliferating cells rely more heavily on the salvage pathway for RNA synthesis. The UMP generated through the action of uridine kinase can then be sequentially phosphorylated to UDP and UTP, as described in the de novo pathway, thereby replenishing the cellular UTP supply. Studies have shown that providing exogenous uridine can increase cellular UTP levels, highlighting the importance of the salvage pathway.

Regulation of Uridine 5'-Triphosphate Biosynthesis Flux

The biosynthesis of UTP is tightly regulated to ensure an adequate supply of pyrimidine nucleotides for cellular needs while avoiding wasteful overproduction. The primary point of regulation in the de novo pathway is the enzyme Carbamoyl Phosphate Synthetase II (CPS II) . UTP acts as a feedback inhibitor of CPS II, meaning that when UTP levels are high, it binds to the enzyme and reduces its activity. Conversely, phosphoribosyl pyrophosphate (PRPP), a substrate in the pathway, acts as an allosteric activator.

Another level of regulation occurs at the level of CTP Synthetase , the enzyme that converts UTP to CTP. CTP itself acts as a feedback inhibitor of this enzyme, thus balancing the relative pools of UTP and CTP.

Regulatory MoleculeTarget EnzymeEffect
Uridine 5'-Triphosphate (UTP)Carbamoyl Phosphate Synthetase II (CPS II)Inhibition
Phosphoribosyl Pyrophosphate (PRPP)Carbamoyl Phosphate Synthetase II (CPS II)Activation
Cytidine (B196190) Triphosphate (CTP)CTP SynthetaseInhibition

This table summarizes the key regulatory mechanisms in UTP biosynthesis.

Transcriptional and Allosteric Control of Pyrimidine Pathway Enzymes

The regulation of the pyrimidine biosynthesis pathway is tightly controlled to ensure that the production of nucleotides matches the cell's metabolic needs, thus conserving energy and preventing the toxic accumulation of intermediates. creative-proteomics.com This control is exerted at both the transcriptional and allosteric levels. fiveable.me

Transcriptional Control: The expression of genes encoding pyrimidine biosynthesis enzymes is regulated by the intracellular concentration of pyrimidines. fiveable.me When cellular pyrimidine levels are low, transcription factors sense this deficiency and increase the expression of these genes to boost production. fiveable.me This mechanism is particularly important during periods of active cell division when the demand for DNA and RNA precursors is high. creative-proteomics.com

Allosteric Control: This is a more immediate form of regulation where metabolites bind to enzymes at sites other than the active site, causing a conformational change that either activates or inhibits the enzyme's activity. core.ac.uk The primary control points in the de novo pyrimidine pathway are the initial enzymes, Carbamoyl Phosphate Synthetase II (CPS II) and Aspartate Transcarbamylase (ATCase). creative-proteomics.comfiveable.me

Carbamoyl Phosphate Synthetase II (CPS II): This enzyme, which catalyzes the first step of the pathway, is allosterically activated by ATP and PRPP (5-phosphoribosyl-1-pyrophosphate). Conversely, it is strongly inhibited by the end-product UTP, signaling that the pyrimidine pool is sufficient. creative-proteomics.comfiveable.me

Aspartate Transcarbamylase (ATCase): As the enzyme for the first committed step, ATCase is a crucial regulatory point. Its activity is inhibited by CTP, a downstream product of the pathway. This helps to balance the pools of purine (B94841) and pyrimidine nucleotides, as ATCase is activated by the purine nucleotide ATP. fiveable.me

CTP Synthetase: This enzyme, which converts UTP to CTP, is subject to feedback inhibition by its own product, CTP. This regulation maintains the appropriate balance between UTP and CTP levels required for RNA synthesis. creative-proteomics.comfiveable.me

EnzymeActivator(s)Inhibitor(s)Function in Pathway
Carbamoyl Phosphate Synthetase II (CPS II) ATP, PRPPUTPCatalyzes the initial rate-limiting step. creative-proteomics.comfiveable.me
Aspartate Transcarbamylase (ATCase) ATPCTPCatalyzes the first committed step. fiveable.me
CTP Synthetase -CTPConverts UTP to CTP, balancing the final products. creative-proteomics.comfiveable.me

Feedback Inhibition Mechanisms in Uridine 5'-Triphosphate Synthesis

Feedback inhibition is a specific form of allosteric control where the final product of a metabolic pathway inhibits an enzyme that acts earlier in the pathway. This mechanism is fundamental to regulating the synthesis of UTP and preventing its overproduction. creative-proteomics.comfiveable.me

The primary example of feedback inhibition in this pathway is the regulation of Carbamoyl Phosphate Synthetase II (CPS II) by UTP. creative-proteomics.com When UTP levels are high, it binds to an allosteric site on CPS II, reducing the enzyme's activity and thereby slowing down the entire pathway from its first step. creative-proteomics.com This ensures that the cell does not expend energy and resources to synthesize pyrimidines when they are already abundant. creative-proteomics.com

Similarly, Cytidine 5'-triphosphate (CTP), which is synthesized from UTP, also acts as a feedback inhibitor. fiveable.me CTP inhibits Aspartate Transcarbamylase (ATCase), the enzyme catalyzing the second step of the pathway. fiveable.me This prevents the accumulation of intermediates and helps maintain a balanced ratio of different pyrimidine nucleotides. fiveable.me In some organisms, such as plants, Uridine 5'-monophosphate (UMP) can also act as a feedback inhibitor of ATCase. nih.gov

End ProductEnzyme InhibitedPoint of Regulation
Uridine 5'-triphosphate (UTP) Carbamoyl Phosphate Synthetase II (CPS II)The first and rate-limiting step of the pathway. creative-proteomics.comfiveable.me
Cytidine 5'-triphosphate (CTP) Aspartate Transcarbamylase (ATCase)The first committed step of the pathway. fiveable.me
Cytidine 5'-triphosphate (CTP) CTP SynthetaseThe final step in CTP synthesis. creative-proteomics.comfiveable.me

Uridine 5'-Triphosphate Catabolism and Degradation Pathways

The breakdown, or catabolism, of pyrimidine nucleotides like UTP is a necessary process for maintaining cellular nucleotide balance and recycling nitrogen and carbon. creative-proteomics.comnih.gov Unlike purine degradation, which produces the poorly soluble uric acid, pyrimidine catabolism results in highly water-soluble end products such as β-alanine, ammonia (B1221849), and carbon dioxide, which are easily managed by the body. creative-proteomics.comutah.edu The degradation process occurs primarily in the liver and involves a series of enzymatic steps, beginning with the removal of the phosphate groups and culminating in the cleavage of the pyrimidine ring. creative-proteomics.com

Nucleotidases and Phosphatases in Uridine 5'-Triphosphate Dephosphorylation

The initial stage in the catabolism of UTP is its sequential dephosphorylation to the corresponding nucleoside, uridine. This process is catalyzed by a class of enzymes known as nucleotidases and phosphatases. utah.edunih.gov

These enzymes hydrolyze the phosphoester bonds, releasing inorganic phosphate. nih.govresearchgate.net The process occurs in steps:

UTP is dephosphorylated to Uridine 5'-diphosphate (UDP).

UDP is further dephosphorylated to Uridine 5'-monophosphate (UMP).

Finally, UMP is dephosphorylated to uridine. researchgate.net

5'-Nucleotidases (EC 3.1.3.5) are key enzymes in this pathway, capable of hydrolyzing 5'-ribonucleotides to their respective nucleosides. nih.govresearchgate.net These enzymes are crucial for controlling the size of nucleotide pools and are involved in both pyrimidine salvage and degradation pathways. nih.gov

Pyrimidine Nucleoside Catabolic Enzymes and Products

Once UTP has been dephosphorylated to uridine, the resulting nucleoside is further catabolized. The first step involves the cleavage of the glycosidic bond linking the uracil (B121893) base to the ribose sugar. This reaction is catalyzed by uridine phosphorylase , which converts uridine into uracil and ribose-1-phosphate. fiveable.menih.gov

The free uracil base is then degraded via a three-step reductive pathway that occurs mainly in the liver: creative-proteomics.comnih.gov

Dihydropyrimidine Dehydrogenase (DPD): This is the initial and rate-limiting enzyme in the pathway. It reduces uracil to dihydrouracil. creative-proteomics.comnih.gov

Dihydropyrimidinase: This enzyme catalyzes the hydrolytic opening of the dihydrouracil ring to form β-ureidopropionate. nih.gov

β-ureidopropionase: This enzyme completes the pathway by cleaving β-ureidopropionate to release the final, soluble end products: β-alanine, carbon dioxide (CO₂), and ammonia (NH₃). fiveable.menih.gov

These end products can then be excreted or repurposed for other metabolic processes, such as the synthesis of acetyl-CoA or pantothenate. nih.govnih.gov

EnzymeSubstrateProduct(s)
Uridine Phosphorylase UridineUracil + Ribose-1-phosphate fiveable.menih.gov
Dihydropyrimidine Dehydrogenase (DPD) UracilDihydrouracil creative-proteomics.comnih.gov
Dihydropyrimidinase Dihydrouracilβ-ureidopropionate nih.gov
β-ureidopropionase β-ureidopropionateβ-alanine + CO₂ + NH₃ fiveable.menih.gov

Uridine 5 Triphosphate As a Substrate in Macromolecular Synthesis and Glycoconjugate Metabolism

Uridine (B1682114) 5'-Triphosphate in Ribonucleic Acid (RNA) Synthesis

The most prominent role of Uridine 5'-triphosphate in the cell is as a building block for ribonucleic acid (RNA). wikipedia.orgontosight.aibaseclick.eu This function is central to the process of gene expression, where the genetic information encoded in DNA is transcribed into RNA molecules that carry out various cellular functions.

RNA Polymerase Utilization of Uridine 5'-Triphosphate as a Nucleotide Precursor

During the process of transcription, RNA polymerase enzymes are responsible for synthesizing a complementary RNA strand from a DNA template. baseclick.eu UTP, along with adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and cytidine (B196190) triphosphate (CTP), serves as one of the four essential nucleotide precursors for this process. baseclick.eutrilinkbiotech.com The RNA polymerase incorporates the uridine monophosphate moiety from UTP into the growing RNA chain, releasing a pyrophosphate molecule in the process. youtube.com

Research has shown that different RNA polymerases can exhibit varying efficiencies in utilizing UTP and its analogs. For instance, a study on cherry salmon liver nuclei revealed that RNA polymerase I could utilize certain 5-substituted UTP derivatives more efficiently than the natural UTP, whereas RNA polymerase II demonstrated the highest efficiency with unmodified UTP. nih.gov This suggests a level of specificity in the recognition and incorporation of uridine nucleotides by different classes of RNA polymerases.

Transcriptional Elongation Mechanisms Involving Uridine 5'-Triphosphate Incorporation

The process of transcriptional elongation involves the sequential addition of ribonucleotides to the growing RNA strand. UTP plays a direct role in this chain elongation, where it is selected by the RNA polymerase based on the complementary adenine (B156593) base on the DNA template. The incorporation of UTP is a fundamental step that allows for the faithful transcription of genetic information. trilinkbiotech.com

Uridine 5'-Triphosphate in Glycogen (B147801) and Glycoconjugate Synthesis

Beyond its role in RNA synthesis, UTP is a pivotal molecule in the synthesis of glycogen and other complex glycoconjugates. ontosight.ainih.gov It acts as an activating molecule, converting monosaccharides into high-energy donor molecules that can be readily used in various biosynthetic pathways.

UDP-Glucose Pyrophosphorylase and Uridine 5'-Triphosphate Conversion to UDP-Glucose

A key enzymatic reaction in carbohydrate metabolism is the conversion of glucose-1-phosphate and UTP into UDP-glucose and pyrophosphate. wikipedia.orgwikipedia.org This reaction is catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase). youtube.comwikipedia.org The resulting UDP-glucose is an activated form of glucose that serves as a precursor for the synthesis of glycogen and other essential glycoconjugates. wikipedia.orgyoutube.com The reaction is reversible, but the subsequent hydrolysis of pyrophosphate drives the reaction forward, favoring the synthesis of UDP-glucose. wikipedia.org

Kinetic studies have provided insights into the enzyme's interaction with UTP and its analogs. For example, research on the stereochemical course of the reaction using a UTP analog, uridine-5'[1-thiotriphosphate], demonstrated that UDP-glucose pyrophosphorylase catalyzes the reaction with a specific stereochemical inversion at the alpha-phosphorus atom. nih.gov

Role of Uridine 5'-Triphosphate Derivatives in Glycosylation Pathways

UTP is the precursor for various activated sugar nucleotides that are essential for glycosylation, the process of adding sugar chains to proteins and lipids. nih.gov For instance, UTP is used to form UDP-galactose and UDP-glucuronic acid, which are crucial for the synthesis of glycoproteins and proteoglycans. wikipedia.org It is also involved in the formation of UDP-glucosamine and UDP-N-acetylglucosamine, which are precursors for the synthesis of amino sugars. wikipedia.org

Synthetic analogues of UDP-glucose have been developed and studied for their effects on glycosylation. Some of these analogues have been shown to inhibit the glycosylation of proteins, a process that can have antiviral effects. nih.gov

Uridine 5'-Triphosphate in Hepatic Glycogen Synthesis Regulation

In the liver, UTP plays a significant role in the regulation of glycogen synthesis. The availability of UDP-glucose, derived from UTP and glucose-1-phosphate, is a key determinant of the rate of glycogen synthesis. wikipedia.org Uridine administration has been shown to increase the levels of UDP-glucose in skeletal muscle, thereby activating glycogen synthesis. nih.gov

Uridine 5'-Triphosphate in Lipid Synthesis Pathways

Role in Phosphatidylcholine and Phosphatidylethanolamine Biosynthesis

UTP is indirectly involved in the primary pathway for synthesizing phosphatidylcholine and phosphatidylethanolamine, known as the Kennedy pathway. While CTP is the direct nucleotide utilized in this pathway to form CDP-choline and CDP-ethanolamine, the synthesis of CTP itself is dependent on UTP. nih.gov Therefore, a sufficient supply of UTP is essential for the de novo production of CTP, which in turn drives the synthesis of these two major phospholipids. nih.gov In some specific cellular contexts, extracellular UTP, alongside ATP, has been shown to stimulate the hydrolysis of phosphatidylcholine by activating phospholipase D, a process mediated by a nucleotide receptor and protein kinase C-epsilon. nih.gov

Uridine 5'-Triphosphate as a Precursor for CDP-Diacylglycerol and Related Lipids

UTP is a direct precursor in the synthesis of Cytidine Diphosphate-Diacylglycerol (CDP-DAG), a critical intermediate in the production of several important phospholipids. The synthesis of CDP-DAG from phosphatidic acid (PA) requires CTP. nih.gov As UTP is the direct precursor for CTP synthesis, it is fundamentally linked to the availability of CDP-DAG. nih.govnih.gov CDP-diacylglycerol is a key branch point in lipid biosynthesis, serving as the precursor for phosphatidylinositol and cardiolipin. nih.govnih.gov The enzymes responsible for this conversion are known as CDP-DAG synthases. nih.gov

Uridine 5'-Triphosphate in Cytidine Triphosphate (CTP) Biosynthesis

The conversion of UTP to Cytidine Triphosphate (CTP) is a critical step in nucleotide metabolism, ensuring the availability of CTP for various cellular processes, including DNA and RNA synthesis, and lipid metabolism. nih.gov

CTP Synthetase Activity and Uridine 5'-Triphosphate Amination

The synthesis of CTP from UTP is catalyzed by the enzyme CTP synthetase. nih.govwikipedia.org This reaction involves the ATP-dependent amination of UTP. ebi.ac.uk The process begins with the phosphorylation of the 4-oxygen atom of UTP by ATP, which creates a reactive intermediate. wikipedia.orgnih.gov This intermediate then reacts with an amino group donor to form CTP. wikipedia.org The primary source of the amino group is the hydrolysis of glutamine, a reaction also catalyzed by a domain within CTP synthetase. nih.govwikipedia.org The ammonia (B1221849) generated from glutamine is then channeled through the enzyme to the site of UTP amination. wikipedia.org

Table 1: Key Molecules in CTP Biosynthesis

MoleculeRole
Uridine 5'-Triphosphate (UTP)The pyrimidine (B1678525) precursor to CTP. wikipedia.org
Adenosine Triphosphate (ATP)Provides the energy and phosphate (B84403) group for the activation of UTP. wikipedia.org
GlutamineThe primary donor of the amino group for the amination of UTP. nih.gov
CTP SynthetaseThe enzyme that catalyzes the conversion of UTP to CTP. nih.gov

Regulation of Uridine 5'-Triphosphate to CTP Conversion

The conversion of UTP to CTP is a tightly regulated process to maintain appropriate intracellular nucleotide pools. The activity of CTP synthetase is influenced by the concentrations of its substrates and products. wikipedia.org The enzyme exists as an inactive monomer or dimer at low concentrations but forms an active tetramer in the presence of ATP and UTP. wikipedia.org

Guanosine triphosphate (GTP) acts as an allosteric activator, enhancing the enzyme's ability to hydrolyze glutamine. nih.govnih.gov Conversely, the final product, CTP, acts as a feedback inhibitor, competing with UTP for binding to the enzyme. nih.gov This feedback inhibition is a crucial mechanism for controlling CTP levels. nih.gov In eukaryotes, the activity of CTP synthetase can also be regulated by phosphorylation. nih.gov For example, in yeast, different isoforms of CTP synthetase exhibit different kinetic properties in response to UTP and ATP concentrations. nih.gov

Table 2: Regulators of CTP Synthetase Activity

RegulatorEffect on CTP SynthetaseMechanism of Action
ATP and UTPActivationPromote the formation of the active tetrameric form of the enzyme. wikipedia.org
GTPAllosteric ActivationEnhances the glutaminase (B10826351) activity of the enzyme. nih.govnih.gov
CTPFeedback InhibitionCompetes with UTP for binding to the enzyme. nih.gov
PhosphorylationInhibition/ActivationModulates enzyme activity in eukaryotes. nih.gov

Uridine 5 Triphosphate in Purinergic Signaling and Extracellular Communication

Extracellular Uridine (B1682114) 5'-Triphosphate as a Signaling Molecule

Extracellular UTP is a key player in cell-to-cell communication, acting as a potent signaling molecule that triggers various physiological and pathophysiological processes. acs.org Its presence in the extracellular space is tightly regulated through controlled release and degradation mechanisms.

Release Mechanisms of Uridine 5'-Triphosphate from Cells

Cells release UTP into the extracellular environment in response to various stimuli, including mechanical stress, hypoxia, and inflammation. nih.govahajournals.org During events like nerve injury or myocardial infarction, damaged cells release nucleotides, including UTP. ahajournals.orgplos.orgnih.govresearchgate.net The release of UTP can occur through several pathways, including vesicular exocytosis and transport via anion channels. nih.gov For instance, in Schwann cells, UTP-stimulated ATP release is mediated by the activation of P2Y2 receptors, which initiates a signaling cascade involving phospholipase C, inositol (B14025) trisphosphate (IP3), and calcium, ultimately leading to the exocytosis of ATP-containing vesicles. nih.gov This release is a regulated process, distinct from unregulated leakage from damaged cells.

Ectonucleotidases and Regulation of Extracellular Uridine 5'-Triphosphate Levels

The concentration and signaling duration of extracellular UTP are meticulously controlled by a family of cell surface enzymes known as ectonucleotidases. frontiersin.orgwikipedia.org These enzymes hydrolyze extracellular nucleotides, thereby terminating their signaling activity. frontiersin.orgnih.gov Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a primary group of enzymes responsible for the breakdown of UTP. frontiersin.orgnih.gov For example, exogenous UTP is rapidly metabolized in tissues like the perfused rat hindlimb and aorta to uridine 5'-monophosphate (UMP), uridine, and uracil (B121893), which are generally devoid of the vasoactive properties of UTP. nih.gov This enzymatic degradation is crucial for preventing overstimulation of P2Y receptors and for maintaining cellular homeostasis. The activity of these ectonucleotidases can be inhibited by compounds like α,β-methylene-adenosine 5'-diphosphate (AMP-CP), highlighting their importance in regulating nucleotide signaling. nih.gov

P2Y Receptor Activation by Uridine 5'-Triphosphate

UTP exerts its extracellular effects by binding to and activating a specific subset of G protein-coupled receptors known as P2Y receptors. acs.orgahajournals.orgtandfonline.com This interaction initiates a cascade of intracellular events that culminate in diverse cellular responses.

Subtype Specificity and Ligand Binding of Uridine 5'-Triphosphate to P2Y Receptors (P2Y2, P2Y4, P2Y6, P2Y12)

UTP is a primary agonist for several P2Y receptor subtypes, with varying affinities. It is a potent agonist for the P2Y2 and P2Y4 receptors. ahajournals.orgtandfonline.comnih.govnih.gov At the human P2Y2 receptor, UTP and ATP are equipotent agonists. nih.govahajournals.orgnih.gov The human P2Y4 receptor is also activated by UTP. nih.govlabclinics.comnih.gov While UTP can activate the P2Y6 receptor, its primary agonist is uridine 5'-diphosphate (UDP). acs.orgyoutube.comguidetopharmacology.org Interestingly, research has shown that UTP and its thio-analogues can act as antagonists at the P2Y12 receptor, a receptor primarily activated by ADP. nih.govnih.gov This highlights the complex and sometimes subtype-dependent role of UTP in purinergic signaling.

P2Y Receptor SubtypeInteraction with Uridine 5'-TriphosphatePrimary Endogenous Agonist(s)
P2Y2Potent AgonistUTP and ATP (equipotent) nih.govahajournals.orgnih.gov
P2Y4AgonistUTP nih.govlabclinics.comnih.gov
P2Y6Weak Agonist/Precursor to AgonistUDP acs.orgyoutube.comguidetopharmacology.org
P2Y12Antagonist (Thio-analogues are potent antagonists)ADP nih.govnih.gov

G Protein-Coupled Signaling Cascades Initiated by Uridine 5'-Triphosphate-P2Y Receptor Interaction

Upon binding of UTP to P2Y receptors like P2Y2 and P2Y4, a conformational change is induced in the receptor, leading to the activation of heterotrimeric G proteins, typically of the Gq/11 family. plos.orgnih.gov This activation, in turn, stimulates phospholipase C (PLC). plos.orgnih.gov Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). plos.org IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. plos.orgnih.gov This rise in intracellular calcium is a key event in many of the cellular responses to UTP. The P2Y11 receptor is unique in that it can also couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). acs.org

Cellular Responses to P2Y Receptor Activation by Uridine 5'-Triphosphate (e.g., calcium mobilization, cell proliferation in vitro studies, ion transport, cell migration)

The signaling cascades initiated by UTP-P2Y receptor interaction lead to a variety of cellular responses, as demonstrated in numerous in vitro studies.

Calcium Mobilization: A hallmark of P2Y receptor activation by UTP is the rapid and transient increase in intracellular calcium concentration. nih.govnih.gov This has been observed in various cell types, including smooth muscle cells and murine macrophage cell lines. nih.govnih.gov

Cell Proliferation: Extracellular UTP can stimulate cell proliferation in certain cell types. For example, UTP has been shown to induce mitogenic activation of smooth muscle cells and stimulate the proliferation of PANC-1 human pancreatic cancer cells and human lung epithelial tumor cells. nih.govahajournals.orglabclinics.comnih.gov

Ion Transport: UTP plays a role in regulating ion transport across cell membranes. It has been used to study the ion transport functions of P2Y2 receptors on rat basolateral membranes. danaher.comabcam.com

Cell Migration: UTP has been found to promote cell migration in various in vitro models. plos.orgnih.govresearchgate.netnih.gov For instance, in Schwannoma cells, UTP stimulates cell migration and wound repair through a mechanism involving the activation of P2Y2 receptors and matrix metalloproteinase-2 (MMP-2). plos.orgnih.govresearchgate.netnih.gov

Cellular ResponseKey Findings from In Vitro StudiesRelevant P2Y Receptor(s)Citations
Calcium MobilizationUTP activation of P2Y receptors leads to a significant increase in intracellular calcium concentration in smooth muscle cells and macrophages.P2Y2, P2Y4 nih.govnih.gov
Cell ProliferationUTP induces mitogenic activation in smooth muscle cells and stimulates proliferation in PANC-1 and lung epithelial tumor cells.P2Y2 nih.govahajournals.orglabclinics.comnih.gov
Ion TransportUTP is utilized to investigate the function of P2Y2 receptors in mediating ion transport.P2Y2 danaher.comabcam.com
Cell MigrationUTP promotes Schwannoma cell migration and wound healing via P2Y2 receptor and MMP-2 activation.P2Y2 plos.orgnih.govresearchgate.netnih.gov

Cross-Talk Between Uridine 5'-Triphosphate and Other Purinergic Agonists

Synergistic and Antagonistic Effects with ATP and ADP

The interaction between UTP, ATP, and ADP at the cellular level can result in synergistic or antagonistic effects, largely dependent on the specific P2Y receptor subtypes expressed by the target cell and the relative concentrations of the agonists.

Synergistic Effects:

A primary mechanism for synergy between UTP and ATP is their co-activation of the same receptor. The P2Y2 receptor, for instance, is unique in that it is activated with similar high potency by both ATP and UTP. nih.gov This means that in tissues where P2Y2 is the predominant receptor, the presence of both agonists can lead to an additive or synergistic response. For example, in certain human lung epithelial tumor cells, both ATP and UTP stimulate cell proliferation, indicating an involvement of P2Y2 and P2Y6 receptors. nih.gov

Furthermore, signaling by one agonist can prime the system to be more responsive to another. In inflammatory conditions, high concentrations of ATP released from stressed cells can activate P2X7 receptors, leading to the release of inflammatory cytokines like IL-1β. mdpi.com This cytokine can, in turn, upregulate the expression of P2Y2 receptors on surrounding cells, thereby enhancing their sensitivity to both ATP and UTP and amplifying the inflammatory cascade. mdpi.com This represents an indirect synergistic relationship where an initial ATP-driven signal potentiates subsequent UTP-mediated effects.

Antagonistic Effects:

Conversely, UTP can exhibit antagonistic properties against ADP-mediated signaling, particularly in the context of platelet aggregation. While ADP is a potent agonist for the P2Y1 and P2Y12 receptors on platelets, which are crucial for aggregation, UTP has been shown to weakly antagonize this process. researchgate.net More potent antagonism is observed with thio-analogues of UTP, which demonstrates a clear oppositional interaction between the uridine and adenosine (B11128) nucleotide signaling pathways in hemostasis. researchgate.net

Table 1: Antagonistic Effect of UTP and its Analogues on ADP-Induced Platelet Aggregation
CompoundIC₅₀ Value (μM)Relative Potency vs. UTP
UTP~2501x
2-Thio-UTP (2S-UTP)~30~8.3x stronger
4-Thio-UTP (4S-UTP)~7.5~33.3x stronger

This table summarizes the concentration required for 50% inhibition (IC₅₀) of ADP-induced platelet aggregation. Data highlights that while UTP itself is a weak antagonist, chemical modifications significantly enhance its inhibitory potency. researchgate.net

Antagonism can also arise from competition at the receptor level or the activation of pathways with opposing functions. While ATP and UTP both activate P2Y2 receptors, their effects can be differentially modulated. For example, the proliferative stimulus of UTP in lung epithelial cells can be attenuated by certain interleukins, an effect not observed with ATP, suggesting that even when using the same receptor, the cellular context can create an antagonistic outcome for one agonist but not the other. nih.gov

Modulation of Purinergic Signaling by Uridine 5'-Triphosphate

Furthermore, UTP can modulate signaling by triggering the formation and release of other signaling molecules. Upon stimulating endothelial cells, UTP can cause the biosynthesis and release of uridine adenosine tetraphosphate (B8577671) (Up₄A). researchgate.netnih.gov This dinucleotide, containing both a purine (B94841) and a pyrimidine (B1678525), acts as a vasoconstrictor by activating purinergic receptors itself, adding another regulatory layer to vascular tone control initiated by UTP. nih.gov

The complexity of modulation is also evident at the level of intracellular signaling pathways. Research has shown that different agonists can elicit distinct downstream signals even through the same receptor. For example, at the P2Y11 receptor, ATP is the preferred ligand and its activation increases both cAMP and inositol triphosphate (IP3). nih.gov However, activation by UTP at this same receptor can cause calcium mobilization without a corresponding rise in cAMP or IP3, demonstrating how UTP can selectively modulate intracellular signaling cascades. nih.gov

Table 2: Agonist Specificity at Human P2Y Receptors
ReceptorPrimary Agonist(s)G-Protein Coupling
P2Y₁ADPGq
P2Y₂ATP, UTP (equipotent)Gq
P2Y₄UTPGq
P2Y₆UDPGq
P2Y₁₁ATPGq/Gs
P2Y₁₂ADPGi
P2Y₁₃ADPGi
P2Y₁₄UDP-glucoseGi

This table illustrates the diverse agonist profiles for the family of P2Y receptors. UTP's specific and potent action at P2Y₂ and P2Y₄ receptors is a key mechanism by which it modulates the purinergic signaling environment, which is also influenced by ATP and ADP acting on their respective preferred receptors. nih.govtocris.com

Ultimately, the modulatory role of UTP is contextual, depending on the dynamic concentrations of UTP, ATP, and ADP, the array of P2Y and P2X receptors expressed, and the activity of ectonucleotidases that metabolize these nucleotides at the cell surface.

Intracellular Uridine 5 Triphosphate Signaling and Regulatory Functions

Intracellular Uridine (B1682114) 5'-Triphosphate Levels and Cellular Energy Status

Correlation with Adenine (B156593) Nucleotide Pools

The synthesis of UTP is directly dependent on the availability of Adenosine (B11128) Triphosphate (ATP). UTP is formed through the phosphorylation of Uridine 5'-diphosphate (UDP), a reaction that utilizes ATP as the phosphate (B84403) donor. Consequently, the intracellular pools of UTP and ATP are closely correlated.

During periods of high energy demand or metabolic stress, such as strenuous exercise or exposure to certain toxins, cellular ATP levels can become depleted. This reduction in available ATP directly curtails the phosphorylation of UDP to UTP, leading to a decrease in the intracellular UTP pool. Conversely, under conditions of high ATP concentration, the synthesis of UTP can proceed efficiently. However, an overabundance of ATP can also accelerate the degradation of uracil (B121893) nucleotides (UTP → UDP → UMP → uridine), ultimately increasing the concentration of uridine in the plasma. This dynamic relationship ensures that the levels of pyrimidine (B1678525) nucleotides are balanced with the cell's immediate energy capacity and biosynthetic needs.

Table 1: Correlation Between Intracellular ATP and UTP Levels

Cellular Energy StatusIntracellular ATP LevelImpact on UTP SynthesisResulting Intracellular UTP Level
High EnergyHighUTP synthesis from UDP is efficient.Increased or stable
Low Energy / HypoxiaLow / DepletedPhosphorylation of UDP to UTP is reduced.Decreased

Impact on Metabolic Fluxes and Enzyme Activities

As a key metabolite, UTP plays a significant role in directing the flow of various metabolic pathways. It is an essential precursor for the synthesis of UDP-sugars, such as UDP-glucose, which are vital for glycogen (B147801) synthesis and protein glycosylation. It is also required for the production of CTP, which is necessary for the biosynthesis of membrane phospholipids.

Research has shown that modulating UTP levels can significantly impact metabolic fluxes. For instance, in engineered Escherichia coli, enhancing the UTP supply was a key strategy to improve the biosynthesis of Lacto-N-tetraose (LNT), a valuable human milk oligosaccharide. This demonstrates that the availability of UTP can be a rate-limiting factor in certain biosynthetic pathways. Furthermore, the catabolism of uridine, which is in equilibrium with UTP, can increase the cellular pool of acetyl-CoA, a central hub in metabolism that influences processes like protein acetylation and energy production.

Uridine 5'-Triphosphate as a Regulator of Protein Function

Beyond its role as a metabolite and energy currency, intracellular UTP can directly influence the function of proteins through allosteric regulation and specific binding interactions.

Allosteric Modulation of Enzymes by Intracellular Uridine 5'-Triphosphate

Allosteric modulation occurs when a molecule binds to an enzyme at a site other than the active site, causing a conformational change that alters the enzyme's activity. UTP, often in concert with other nucleotides, acts as an allosteric regulator for key metabolic enzymes.

A classic example is the regulation of Escherichia coli aspartate transcarbamoylase (ATCase), the enzyme that catalyzes the committed step in pyrimidine biosynthesis. While CTP is the primary allosteric inhibitor, research has revealed that UTP acts synergistically with CTP to enhance this inhibition. nih.govbiorxiv.org UTP by itself has little inhibitory effect, but in the presence of CTP, it significantly increases the inhibition of ATCase. nih.gov This synergistic action provides a more sensitive feedback mechanism, ensuring that the synthesis of pyrimidines is tightly controlled in response to the availability of both UTP and CTP. nih.govbiorxiv.org This prevents the overproduction of pyrimidine nucleotides, balancing the cellular nucleotide pools. biorxiv.org

Binding Sites and Structural Implications of Uridine 5'-Triphosphate-Protein Interactions

UTP exerts many of its regulatory effects by binding to specific sites on target proteins, most notably P2Y receptors. While these are often studied in the context of extracellular signaling (when UTP is released from cells), the principles of binding and activation are instructive. P2Y2 and P2Y4 receptors are G protein-coupled receptors that are potently activated by UTP. nih.govelsevierpure.comnih.gov Structural modeling and mutagenesis studies have begun to elucidate the specific amino acid residues within these receptors that form the binding pocket for UTP. nih.govelsevierpure.com The binding of UTP to these receptors induces conformational changes that trigger downstream intracellular signaling cascades, such as the mobilization of intracellular calcium. nih.gov

Within the cell, the binding of UTP to enzymes like ATCase at allosteric sites involves specific interactions with amino acid residues that stabilize either an active or an inactive conformation of the enzyme. For ATCase, UTP binding in the presence of CTP stabilizes a "tense" (T) state, which has a lower affinity for its substrates, thereby inhibiting the enzyme. nih.gov The structural implication is a change in the quaternary structure of the enzyme, which communicates the regulatory signal from the allosteric site to the distant active site. biorxiv.org

Role of Uridine 5'-Triphosphate in Cell Growth and Differentiation in vitro Models

The regulatory functions of UTP are clearly demonstrated in its effects on cell behavior in laboratory settings. In vitro studies using various cell lines have shown that UTP can profoundly influence cell growth, migration, and differentiation, often in a cell-type-specific manner.

In models of peripheral nerve injury, UTP has been shown to promote the migration of Schwannoma cells, which is a critical process for nerve repair. nih.gov This effect is mediated through the activation of P2Y2 receptors and involves the upregulation and activation of matrix metalloproteinase-2 (MMP-2), an enzyme that remodels the extracellular matrix to facilitate cell movement. Furthermore, studies on PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have indicated that uridine can promote neurite outgrowth, a key feature of neuronal differentiation.

Conversely, in other contexts, UTP can have anti-proliferative or even cytotoxic effects. In A-431 human epidermoid carcinoma cells, UTP has been observed to induce cell death in a dose-dependent manner, following a classical ligand-receptor action model. This suggests that in certain cancer cells, activation of UTP-sensitive pathways can trigger apoptosis. These contrasting findings highlight the contextual nature of UTP signaling, where its effect is determined by the specific receptors and downstream signaling pathways present in a given cell type.

Table 2: In Vitro Effects of Uridine 5'-Triphosphate on Various Cell Lines

Cell LineModel SystemUTP ConcentrationObserved EffectReference(s)
RT4-D6P2T SchwannomaPeripheral Nerve Injury / Wound Healing100–500 µMInduced cell migration and wound closure through P2Y2 and MMP-2 activation. nih.gov
PC12Neuronal DifferentiationNot Specified (Uridine)Promotes neurite outgrowth and branching.
A-431 Epidermoid CarcinomaCancer Cell Proliferation500–3000 µMInduced increasing cell death (apoptosis) in a dose-dependent manner.
Theca-Interstitial CellsOvarian Cell PhysiologyEC50 ~3.5 µMIncreased intracellular calcium, MAPK phosphorylation, and cell proliferation. nih.gov

Influence on Nucleotide Pool Balance and Cell Cycle Progression

The maintenance of a balanced intracellular nucleotide pool is paramount for cellular fidelity and function, particularly for processes like DNA replication and RNA synthesis. UTP is a cornerstone of this balance. It is produced from the phosphorylation of Uridine 5'-diphosphate (UDP), which itself is derived from Uridine 5'-monophosphate (UMP). biologyonline.comnih.gov Crucially, UTP serves as the direct precursor for Cytidine (B196190) 5'-triphosphate (CTP), another essential RNA building block, in a reaction catalyzed by CTP synthetase. wikipedia.orgnih.gov This positions UTP at a critical regulatory node in pyrimidine metabolism.

This control over the nucleotide pool directly impacts cell cycle progression. The cell cycle is a tightly regulated process with several checkpoints that ensure conditions are favorable before proceeding to the next phase. lumenlearning.compressbooks.pub The G1 checkpoint, for instance, assesses whether the cell has adequate resources for DNA synthesis. pressbooks.pub Since UTP is essential for synthesizing RNA (required throughout the cycle) and is a precursor for pyrimidines needed for the S phase (DNA replication), its availability is a key determinant for passing this checkpoint. lumenlearning.comnih.gov Research has demonstrated that UTP, through activation of its receptors, can stimulate mitogenic signaling pathways and promote cell proliferation in certain cell types, such as ovarian theca-interstitial cells, directly linking it to the advancement of the cell cycle. nih.gov

ProcessRole of Uridine 5'-TriphosphateKey Enzymes/PathwaysSignificance
De Novo SynthesisEnd-product of the main pathway, formed from UMP.Orotate phosphoribosyltransferase, OMP decarboxylase, Nucleoside-diphosphate kinase. biologyonline.comnih.govGenerates new pyrimidine nucleotides.
Salvage PathwayCan be synthesized from salvaged uridine. nih.govUridine kinase, Nucleoside-diphosphate kinase.Recycles pyrimidine bases, conserving energy.
InterconversionServes as the direct precursor to CTP. wikipedia.orgCTP synthetase. nih.govMaintains the balance between UTP and CTP pools.
RNA SynthesisA primary building block for RNA transcription. biologyonline.comwikipedia.orgRNA Polymerase.Essential for gene expression required for cell growth and function.
Cell Cycle ControlPromotes cell proliferation and progression through checkpoints. nih.govCyclin-Dependent Kinases (CDKs), Mitogen-activated protein kinases (MAPK). pressbooks.pubnih.govEnsures cells divide only when sufficient building blocks are available.

Transcriptomic and Proteomic Changes Induced by Uridine 5'-Triphosphate Modulation

Modulation of intracellular UTP levels or its signaling activity can lead to significant changes in a cell's transcriptome (the complete set of RNA transcripts) and proteome (the complete set of proteins). UTP can exert regulatory control at the level of transcription initiation. In Escherichia coli, for example, the expression of the upp gene is regulated by UTP-sensitive selection of transcriptional start sites. nih.gov High intracellular UTP levels favor the initiation of transcripts that are inefficiently elongated, thereby down-regulating gene expression. nih.gov Furthermore, UTP can act as an allosteric regulator of RNA polymerase, directly influencing the efficiency of transcription. nih.gov

Extracellular UTP acting through P2Y receptors induces profound proteomic changes via intracellular signaling cascades. Upon receptor activation, UTP can trigger the phosphorylation and activation of key signaling proteins.

MAPK Activation : In ovarian theca-interstitial cells, UTP stimulation leads to a significant increase in the phosphorylation of the mitogen-activated protein kinases (MAPKs) p44 and p42, key regulators of cell proliferation. nih.gov

GTPase Activation : In smooth muscle cells from human chorionic arteries, UTP activates the small GTPases RhoA and Rac1, proteins that control cytoskeletal dynamics and cell migration. nih.gov

Protein Expression : In Schwannoma cells, UTP treatment increases both the expression and the enzymatic activation of matrix metalloproteinase-2 (MMP-2), an enzyme involved in remodeling the extracellular matrix, which is crucial for cell migration and wound healing. nih.gov

Effect TypeSpecific Change Induced by UTPCell/System StudiedAssociated Function
TranscriptomicAlters transcriptional start site selection of the upp gene. nih.govEscherichia coliRegulation of pyrimidine salvage pathway.
TranscriptomicAllosterically regulates RNA polymerase activity. nih.govEscherichia coliControl of transcription initiation and elongation.
ProteomicIncreases phosphorylation of p44/p42 MAPK. nih.govOvarian Theca-Interstitial CellsPromotion of cell proliferation.
ProteomicIncreases activation of RhoA and Rac1 GTPases. nih.govHuman Chorionic Artery Smooth Muscle CellsRegulation of vascular tone and cell structure.
ProteomicIncreases expression and activation of MMP-2. nih.govSchwannoma CellsPromotion of cell migration and wound repair. nih.gov

Uridine 5'-Triphosphate in Cellular Stress Responses

Cells frequently encounter stressful conditions such as oxygen or nutrient shortages. UTP plays a significant role in coordinating the cellular response to such challenges, often acting as a protective agent that helps maintain cellular integrity and function.

Response to Hypoxia and Nutrient Deprivation

Hypoxia, or a lack of oxygen, is a severe stressor that can lead to cell death and tissue damage. UTP has demonstrated significant protective effects in various models of hypoxic and ischemic injury. In cultured cardiomyocytes exposed to hypoxia, pretreatment with UTP reduced cell death, helped maintain intracellular ATP levels, and preserved mitochondrial function. nih.govnih.govnih.gov This cardioprotective effect is believed to be mediated, at least in part, by a reduction in mitochondrial calcium overload, a key trigger of cell death in ischemic injury. nih.govnih.gov UTP appears to cause a modest depolarization of the mitochondrial membrane, which reduces the driving force for calcium uptake into the mitochondria, thereby preventing damage. nih.gov

Similar protective effects have been observed in other tissues. In a model of hepatic ischemia, UTP administration attenuated liver injury, reduced the activation of cell death enzymes, and prevented intracellular calcium overload in hepatocytes. nih.gov The precursor to UTP, uridine, has also been shown to protect lung tissue from hypoxia-induced damage. nih.gov This suggests a conserved mechanism whereby UTP signaling helps cells adapt to and survive periods of low oxygen and energy stress.

Cell/Tissue ModelObserved Protective Effect of UTPProposed MechanismReference
Cultured Rat CardiomyocytesReduced cell death, maintained ATP levels, preserved mitochondrial membrane potential.Reduced mitochondrial calcium overload, possible mitochondrial uncoupling. nih.govnih.govnih.gov
Rat Hearts (in vivo)Reduced infarct size, improved mitochondrial activity (Complexes I, II, IV).Preservation of mitochondrial function and cellular energy. nih.govnih.gov
Mouse Liver (in vivo)Attenuated hepatic injury, decreased release of liver enzymes.Decreased cytosolic calcium overload, reduced apoptosis. nih.gov
Rat Lungs (via Uridine)Decreased number of mitochondria with altered ultrastructure, prevented mitochondrial swelling.Activation of mitochondrial ATP-dependent potassium channels. nih.gov

Role in Autophagy and Apoptosis Modulation in vitro

Autophagy and apoptosis are two critical processes that determine cell fate under stress. Apoptosis is a form of programmed cell death that eliminates damaged cells, while autophagy is a survival mechanism where the cell recycles its own components to generate energy and clear damaged organelles. nih.gov The interplay between these two pathways is complex, and UTP appears to be a key modulator of this balance.

In vitro studies show UTP can exert anti-apoptotic effects, particularly in the context of hypoxic stress. In hypoxic cardiomyocytes, UTP treatment prevents morphological changes associated with apoptosis. nih.gov In liver cells subjected to ischemia-reperfusion, UTP significantly decreased the activation of caspase-3, a key executioner enzyme of apoptosis. nih.gov This anti-apoptotic function aligns with its protective role in preserving mitochondrial integrity, as mitochondria are central to the intrinsic apoptosis pathway.

Conversely, under different conditions, such as high concentrations, UTP has been reported to induce cell death in human epidermoid carcinoma cells, suggesting its role can be context-dependent. nih.gov The pro-survival effects of UTP during metabolic stress may be linked to its influence on autophagy. Autophagy is often activated as a protective response to nutrient deprivation or hypoxia. elsevierpure.com It is plausible that UTP's protective actions involve the potentiation of this pro-survival autophagy, preventing the cell from reaching a threshold of damage that would trigger the switch to apoptosis. nih.govwustl.edu This modulation could occur through signaling pathways that are known to integrate both processes, such as those involving the key autophagy regulator Beclin-1 or the tumor suppressor p53. nih.govnih.gov

Cell LineConditionEffect of UTP on Cell FateKey Molecular Findings
HepatocytesHypoxia/Ischemia-ReperfusionAnti-apoptoticWeaker activation of caspase-3, prevented intracellular Ca2+ overload. nih.gov
CardiomyocytesHypoxiaAnti-apoptoticReduced cell death and prevented pyknotic nuclei formation. nih.gov
A-431 Epidermoid Carcinoma CellsHigh concentrations (500-3000 µM)Pro-deathInduces cell death, mechanism distinct from ATP-induced apoptosis. nih.gov
General Stress ResponseHypoxia, Nutrient DeprivationModulation of Autophagy/Apoptosis BalanceUTP's pro-survival role may involve enhancing autophagy to prevent the apoptotic switch. nih.govelsevierpure.comwustl.edu

Advanced Research Methodologies and in Vitro Applications of Uridine 5 Triphosphate Tris Salt

Preparation and Handling of Uridine (B1682114) 5'-Triphosphate Tris Salt for Research Applications

Uridine 5'-triphosphate (UTP) tris salt is a crucial nucleotide for a multitude of in vitro research applications, from RNA synthesis to enzymatic assays. chemimpex.comchemimpex.com Proper preparation and handling are paramount to ensure the integrity and functionality of the molecule, leading to reliable and reproducible experimental outcomes.

Considerations for Buffer Systems and pH Stability for Uridine 5'-Triphosphate Tris Salt

The tris salt form of UTP is frequently utilized in biochemical and molecular biology research to maintain a stable pH environment, which is critical for many enzymatic reactions. Tris (tromethamine) buffer has a pKa of approximately 8.1 at 25°C, making it an effective buffer in the physiological pH range of 7.0 to 9.0. amerigoscientific.com The preparation of UTP solutions for research often involves dissolving the tris salt in high-purity water and adjusting the pH as needed for the specific application. amerigoscientific.comsigmaaldrich.com For instance, stock solutions are often prepared at a pH of 7.5. trilinkbiotech.com

The stability of UTP is pH-dependent. The triphosphate moiety is susceptible to hydrolysis, particularly in acidic or strongly alkaline conditions. Therefore, maintaining the pH within a stable range, typically with a buffer like Tris-HCl, is essential to prevent degradation. The choice of buffer and its concentration can influence the activity of enzymes that utilize UTP as a substrate, making it a critical parameter to control in experimental design.

Key Buffer System Considerations for UTP Tris Salt:

ParameterRecommended ConditionRationale
Buffer Tris-HClProvides stable pH in the optimal range for many enzymatic reactions involving UTP. amerigoscientific.com
pH Range 7.0 - 9.0Ensures the stability of the triphosphate chain and is compatible with most biological systems. amerigoscientific.com
Purity Use of sterile, high-purity water and buffersPrevents contamination that could interfere with assays or degrade the UTP.
Temperature Prepare solutions at room temperatureTris buffer's pKa is temperature-dependent, so pH should be adjusted at the intended experimental temperature. amerigoscientific.com

Storage Conditions and Long-Term Stability of Uridine 5'-Triphosphate Tris Salt Solutions

To preserve its biological activity, UTP tris salt, both in solid form and in solution, requires specific storage conditions. As a powder, it should be stored at -20°C or below in a sealed container away from moisture. sigmaaldrich.commedchemexpress.com

Aqueous stock solutions of UTP are also best stored frozen. For long-term stability, storage at -80°C is recommended, which can preserve the solution for up to six months. medchemexpress.com For shorter periods, up to one month, -20°C is generally sufficient. medchemexpress.com It is crucial to aliquot the stock solution into smaller, single-use volumes to prevent product inactivation that can result from repeated freeze-thaw cycles. medchemexpress.com The inherent instability of the phosphate (B84403) bonds in UTP makes it susceptible to degradation over time, even when frozen, so it is advisable to use solutions within the recommended timeframes.

Recommended Storage Conditions for UTP Tris Salt:

FormTemperatureDurationKey Considerations
Powder ≤ -10°C to -20°CLong-termStore in a desiccated environment. chemimpex.comsigmaaldrich.com
Aqueous Solution -20°CUp to 1 monthAliquot to avoid multiple freeze-thaw cycles. medchemexpress.com
Aqueous Solution -80°CUp to 6 monthsRecommended for long-term preservation of integrity. medchemexpress.com

Enzymatic Assays Utilizing Uridine 5'-Triphosphate Tris Salt as a Substrate

UTP tris salt is a fundamental substrate in a wide array of enzymatic assays designed to study the kinetics and activity of various enzymes. chemimpex.comsigmaaldrich.com These assays are critical for understanding cellular metabolism, signal transduction, and for the development of therapeutic agents. chemimpex.com

Spectrophotometric and Radiometric Methods for Uridine 5'-Triphosphate-Dependent Enzyme Activity

The activity of enzymes that consume UTP can be monitored using both spectrophotometric and radiometric techniques.

Spectrophotometric assays often rely on a change in absorbance of a specific wavelength of light as the reaction proceeds. jascoinc.com These can be direct assays, where the product of the UTP-dependent reaction has a different absorbance spectrum than the substrates, or more commonly, coupled enzyme assays. researchgate.net For example, the activity of some enzymes can be linked to the oxidation or reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH) or its phosphate equivalent (NADP+/NADPH), which can be monitored by a change in absorbance at 340 nm. youtube.com These assays are continuous, allowing for real-time measurement of enzyme kinetics. jascoinc.com

Radiometric assays provide a highly sensitive method for detecting enzyme activity. These assays typically use UTP that has been labeled with a radioactive isotope, such as ³²P or ³H. youtube.comnih.gov The enzymatic reaction is allowed to proceed, and then the radioactive product is separated from the unreacted radioactive substrate. youtube.com Techniques like thin-layer chromatography can be used for this separation. youtube.com The amount of radioactivity incorporated into the product is then quantified using a scintillation counter or autoradiography, providing a direct measure of enzyme activity. youtube.com For instance, the conversion of [³H]-UTP can be used to establish the fidelity of an enzymatic reaction. nih.gov

Coupled Enzyme Assays for Uridine 5'-Triphosphate Detection and Quantification

Coupled enzyme assays are a powerful and versatile method for quantifying UTP, especially at low concentrations found in biological samples. nih.govgenscript.com This indirect method links the reaction of a UTP-dependent enzyme to a second, or even a third, enzymatic reaction that produces a readily detectable signal, such as a change in color (colorimetric), fluorescence (fluorometric), or light (bioluminescent). youtube.comgenscript.com

A highly sensitive assay for UTP quantification involves UDP-glucose pyrophosphorylase. This enzyme specifically uses UTP to convert glucose-1-phosphate to UDP-glucose. nih.gov To make the reaction irreversible and drive it to completion, an inorganic pyrophosphatase is included to break down the pyrophosphate (PPi) by-product. nih.gov If radiolabeled [¹⁴C]-glucose-1-phosphate is used, the resulting [¹⁴C]-UDP-glucose can be separated by HPLC and quantified, allowing for UTP measurement in the sub-nanomolar range. nih.gov

Another common approach is to couple the UTP-dependent reaction to a system that ultimately generates ATP, which can then be detected with extreme sensitivity using the firefly luciferase/luciferin system. nih.govnih.gov The light produced in the luciferase reaction is directly proportional to the amount of ATP, and therefore, to the initial amount of UTP. nih.govyoutube.com This luminescence-based approach is adaptable for high-throughput screening in multi-well plate formats. nih.gov

Comparison of UTP Assay Methodologies:

Assay TypePrincipleAdvantagesCommon Applications
Spectrophotometric Measures change in light absorbance resulting from the enzymatic reaction or a coupled reaction. jascoinc.comContinuous, real-time data, relatively inexpensive. jascoinc.comnih.govEnzyme kinetics (Km, Vmax), inhibitor screening. nih.govyoutube.com
Radiometric Uses radioactively labeled UTP ([³H] or [³²P]) and measures incorporation into a product. youtube.comExtremely high sensitivity, direct measurement. nih.govTracing metabolic pathways, highly sensitive enzyme activity measurements. nih.gov
Coupled Enzymatic (Luminescence) Links UTP consumption to a series of reactions culminating in light production via luciferase. nih.govnih.govVery high sensitivity, high-throughput capability, broad dynamic range. nih.govnih.govQuantification of low UTP concentrations in biological samples. nih.gov

In Vitro Transcription Systems Employing Uridine 5'-Triphosphate Tris Salt

UTP is an indispensable building block for the synthesis of RNA in in vitro transcription (IVT) reactions. chemimpex.comtrilinkbiotech.com These systems use a DNA template and a bacteriophage RNA polymerase, most commonly T7 RNA polymerase, to generate large quantities of RNA. nih.govoup.com UTP, along with ATP, CTP, and GTP, is incorporated into the growing RNA transcript. trilinkbiotech.com

The concentration and purity of UTP tris salt are critical for the yield and quality of the transcribed RNA. trilinkbiotech.com Standard IVT reactions typically use equimolar amounts of the four ribonucleoside triphosphates (NTPs). trilinkbiotech.com For example, a common reaction setup might include 4 mM each of ATP, CTP, GTP, and UTP in a buffer containing Tris-HCl, magnesium chloride, and other components necessary for polymerase activity. oup.com

UTP and its analogs are also central to the production of modified messenger RNA (mRNA) for therapeutic and research purposes. neb.com The incorporation of modified uridines, such as pseudouridine (B1679824) or N1-methylpseudouridine (supplied as triphosphates), can enhance the stability and translational capacity of the mRNA while reducing its immunogenicity. neb.com Kinetic studies have shown that T7 RNA polymerase can efficiently incorporate various UTP derivatives modified at the 5-position, indicating the enzyme's flexibility and the potential for creating functionally diverse RNA molecules. nih.govacs.org

Bacteriophage RNA Polymerase Systems (e.g., T7, SP6, T3)

Uridine 5'-triphosphate (UTP) is a fundamental component for in vitro transcription reactions, serving as one of the four essential ribonucleoside triphosphates (rNTPs) that are the building blocks of RNA. trilinkbiotech.com Bacteriophage RNA polymerases, such as T7, SP6, and T3, are widely utilized in molecular biology for the high-yield synthesis of specific RNA transcripts from a DNA template. youtube.compromega.com These polymerases exhibit a high degree of specificity for their respective promoter sequences, ensuring that transcription initiates at the correct location. neb.compromega.comtakarabio.com

The standard in vitro transcription reaction mixture includes the DNA template containing the target sequence downstream of the appropriate bacteriophage promoter, the corresponding RNA polymerase, and an optimized buffer system containing all four rNTPs (ATP, GTP, CTP, and UTP). neb.compromega.comneb.com The polymerase then catalyzes the sequential addition of these nucleotides to a growing RNA chain, using the DNA as a template. youtube.com

Research has demonstrated the versatility of these systems in incorporating modified versions of UTP. For instance, studies have shown that T7 RNA polymerase can efficiently incorporate UTP derivatives modified at the 5-position, sometimes with kinetics comparable to the unmodified UTP. nih.gov This allows for the synthesis of RNA molecules with specific labels or functionalities. nih.govnih.gov For example, azide-modified UTP analogs can be incorporated into RNA transcripts by T7 RNA polymerase, allowing for subsequent chemical modifications. jenabioscience.com Similarly, 5-Methoxyuridine-5'-Triphosphate has been used with T7 RNA polymerase to produce mRNAs with reduced immunogenicity. trilinkbiotech.comneb.com

The concentration of UTP and other nucleotides can influence the efficiency and yield of the transcription reaction. For SP6 RNA polymerase, transcription from linearized DNA templates has been shown to have a specific requirement for higher concentrations of ATP compared to the other nucleotides, a phenomenon not observed with T7 RNA polymerase. nih.gov This highlights the unique characteristics of each polymerase system.

The table below summarizes the key components and conditions for in vitro transcription using bacteriophage RNA polymerase systems.

ComponentRoleTypical Concentration
DNA Template Provides the genetic sequence to be transcribed. Must contain a specific promoter (T7, SP6, or T3).Varies (e.g., 1-2 µg)
RNA Polymerase (T7, SP6, or T3) Catalyzes the synthesis of RNA from the DNA template. youtube.comtakarabio.comVaries (e.g., 10-80 units/µl)
ATP, CTP, GTP, UTP Ribonucleoside triphosphates, the building blocks of RNA. trilinkbiotech.comTypically 0.5 mM each neb.compromega.comneb.com
Reaction Buffer Provides optimal pH, ionic strength (e.g., MgCl2), and other cofactors for polymerase activity. neb.compromega.comneb.com1X (from a 5X or 10X stock)
DTT (Dithiothreitol) A reducing agent that helps maintain enzyme activity. neb.compromega.com~10 mM
Spermidine Can enhance transcription efficiency. neb.compromega.com~2 mM

Mammalian RNA Polymerase I, II, and III In Vitro Assays

In vitro transcription assays using purified mammalian RNA polymerases (Pol I, Pol II, and Pol III) are crucial for dissecting the mechanisms of gene expression. Uridine 5'-triphosphate is an indispensable substrate in these assays, as it is in all RNA synthesis. These systems, while more complex than their bacteriophage counterparts, allow for the detailed study of eukaryotic transcription initiation, elongation, and termination.

RNA Polymerase I (Pol I) is responsible for transcribing ribosomal RNA (rRNA) genes. In vitro assays for Pol I activity measure the incorporation of radiolabeled or modified nucleotides, including UTP, into rRNA transcripts from a DNA template containing a Pol I promoter.

RNA Polymerase II (Pol II) transcribes all protein-coding genes to produce messenger RNA (mRNA), as well as many non-coding RNAs. In vitro Pol II transcription systems are fundamental for studying the roles of general transcription factors, enhancers, and other regulatory elements. The inclusion of UTP is essential for the synthesis of the pre-mRNA product.

RNA Polymerase III (Pol III) synthesizes small, untranslated RNAs, including transfer RNAs (tRNAs) and the 5S ribosomal RNA. nih.gov In vitro transcription assays have been instrumental in understanding the unique promoter structures and termination signals for Pol III. nih.govnih.gov Studies have shown that Pol III termination often occurs at poly-deoxythymidine (poly-dT) tracts on the non-template DNA strand, a process that can be precisely studied in vitro by manipulating the DNA template and observing the resulting transcripts. nih.gov Research has indicated that a stretch of 5-7 deoxythymidines is sufficient to cause transcription termination by Pol III in vitro. nih.gov

The table below outlines the general components of mammalian in vitro transcription assays.

ComponentFunction
Purified RNA Polymerase (I, II, or III) Catalyzes RNA synthesis. nih.gov
DNA Template Contains the appropriate promoter and gene sequence.
General Transcription Factors Proteins required for promoter recognition and transcription initiation.
ATP, CTP, GTP, UTP The four essential ribonucleoside triphosphates for RNA elongation.
Reaction Buffer Maintains optimal conditions (pH, salt concentration, etc.) for the assay.
(Optional) Radiolabeled or Modified Nucleotides Used for detection and quantification of transcripts.

Biochemical and Molecular Biology Techniques Incorporating Uridine 5'-Triphosphate Tris Salt

Site-Directed Mutagenesis and Uridine 5'-Triphosphate Analogs in Enzyme Studies

Uridine 5'-triphosphate analogs are valuable tools in site-directed mutagenesis and for probing the mechanisms of enzymes, particularly RNA polymerases. nih.gov While site-directed mutagenesis traditionally involves altering the DNA template, the use of nucleotide analogs during in vitro transcription can introduce specific modifications into the resulting RNA molecule. This allows for the study of RNA structure, function, and interactions with other molecules.

For example, researchers have synthesized various UTP analogs with modifications at the 5-position and tested their ability to be incorporated by T7 RNA polymerase. nih.gov Some of these analogs, even with bulky hydrophobic groups, were surprisingly well-tolerated by the enzyme, exhibiting kinetic parameters (Km and Vmax) similar to that of natural UTP. nih.gov This indicates that the enzyme's active site can accommodate a range of modifications at this position of the uracil (B121893) base. nih.gov

Conversely, some UTP analogs may act as inhibitors or be poorly incorporated, providing insights into the steric and electronic requirements of the polymerase's active site. nih.gov For instance, a carbocyclic analog of 5-methyl-UTP was found to be neither a substrate nor an inhibitor for E. coli RNA polymerase, suggesting a strict requirement for the ribose sugar moiety. nih.gov The use of such analogs helps to map the active site of the enzyme and understand the molecular basis of substrate recognition and catalysis.

The table below provides examples of UTP analogs and their applications in enzyme studies.

UTP AnalogApplicationEnzyme SystemFindingReference
5-position modified UTPs (e.g., phenyl, pyridyl)Substrate for in vitro transcriptionT7 RNA PolymeraseGood incorporation with similar kinetics to UTP. nih.gov nih.gov
Carbocyclic 5-methyl-UTPSubstrate/Inhibitor testingE. coli RNA PolymeraseNeither a substrate nor an inhibitor. nih.gov nih.gov
2'-Deoxy-2'-fluorouridine-5'-triphosphate (dUflTP)Substrate replacementE. coli RNA PolymeraseCould replace UTP in the presence of Mn++. nih.gov nih.gov
Azide-modified UTPPost-transcriptional modificationT7 RNA PolymeraseEfficiently incorporated for subsequent "click" chemistry. nih.gov nih.gov

Nucleotide Exchange Assays and Uridine 5'-Triphosphate Binding Studies

Nucleotide exchange assays are used to study the binding and release of nucleotides from proteins, such as G-proteins or certain kinases. While GTP and ATP are more commonly studied in this context, UTP binding and exchange are relevant for specific P2Y receptors and other UTP-binding proteins. wikipedia.org These assays often utilize radiolabeled or fluorescently labeled UTP to monitor its interaction with the protein of interest.

Binding studies can determine the affinity (Kd) of a protein for UTP and the kinetics of the binding and dissociation processes. For example, molecular docking and dynamics simulations have been used to investigate the binding of uridine (a precursor to UTP) to various proteins, providing insights into the specific amino acid residues involved in the interaction. mdpi.com Such computational approaches complement experimental binding assays by providing a structural basis for the observed binding affinities.

Competition binding assays, where a labeled UTP and an unlabeled compound are used, can identify and characterize other molecules that bind to the same site. For instance, cross-desensitization experiments have shown that UTP and ATP can compete for the same receptor site on human articular chondrocytes. nih.gov

High-Throughput Screening for Uridine 5'-Triphosphate-Modulating Compounds in vitro

High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large libraries of chemical compounds for their ability to modulate the activity of a biological target. opentrons.comyoutube.comresearchgate.net In the context of UTP, HTS assays can be designed to identify compounds that either inhibit or activate enzymes that utilize UTP as a substrate (e.g., RNA polymerases, kinases) or that act as agonists or antagonists of UTP-sensitive receptors (e.g., P2Y receptors).

One innovative HTS assay for RNA polymerase inhibitors uses a fluorescent analog of UTP, gamma-amino naphthalene (B1677914) sulfonic acid (γ-AmNS) UTP. nih.gov In this assay, the incorporation of the UMP moiety into the growing RNA chain leads to the release of γ-AmNS-PPi, which has a higher fluorescence than the intact UTP analog. nih.gov This increase in fluorescence provides a direct measure of enzyme activity and can be used to screen for inhibitors in a high-throughput format. nih.gov This method was successfully used to screen a large compound library and identify novel inhibitors of E. coli RNA polymerase. nih.gov

Analytical Techniques for Quantifying Uridine 5'-Triphosphate in Biological Samples for Research

Accurate quantification of intracellular UTP levels is crucial for studying cellular metabolism, nucleic acid synthesis, and the effects of various drugs. Several analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) being one of the most powerful and widely used methods. nih.govnih.govnih.gov

HPLC separates the components of a complex mixture, such as a cell lysate, based on their physicochemical properties. helixchrom.comhelixchrom.com The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) involves a second stage of mass analysis, where specific parent ions are fragmented, and the resulting daughter ions are detected. This provides a high degree of specificity and sensitivity for the quantification of target molecules like UTP. nih.govmdpi.com

The table below summarizes key aspects of an example LC-MS/MS method for UTP quantification. nih.gov

ParameterDescription
Chromatography High-Performance Liquid Chromatography (HPLC)
Column Supelcogel ODP-50 column
Detection Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode
Sample Type Cell lysates, biological matrices
Lower Limit of Quantification (LLOQ) As low as 50 nM in cell lysate nih.gov
Linear Range Typically spans several orders of magnitude (e.g., 50 nM to 10 µM) nih.gov
Key Advantage High sensitivity, specificity, and ability to quantify multiple nucleotides simultaneously. nih.govnih.gov

Other analytical techniques for UTP quantification include capillary electrophoresis, which separates molecules based on their electrophoretic mobility in a narrow capillary tube. This method can also be coupled with mass spectrometry for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) for Nucleotide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of nucleotides, including Uridine 5'-triphosphate (UTP). The method's versatility allows for the analysis of UTP in various biological samples and in vitro reaction mixtures.

The fundamental principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluting solvent). For nucleotide analysis, reversed-phase and ion-pair reversed-phase chromatography are commonly employed. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. More polar compounds, like nucleotides, elute earlier than less polar compounds. To enhance the retention and separation of highly polar nucleotides like UTP, ion-pairing reagents are often added to the mobile phase. These reagents contain a hydrophobic tail and an ionic head, which interact with the charged phosphate groups of the nucleotides, effectively increasing their hydrophobicity and retention on the column.

Several HPLC methods have been developed for the analysis of UTP and other nucleotides. nih.govnih.govoup.com A typical HPLC system for nucleotide analysis consists of a pump to deliver the mobile phase, an injector to introduce the sample, a column where separation occurs, a detector to identify the separated compounds, and a data acquisition system. UV detection is commonly used for nucleotides, as the purine (B94841) and pyrimidine (B1678525) bases have characteristic absorbance maxima in the ultraviolet range, typically around 254-275 nm. nih.govhelixchrom.com

A key aspect of successful HPLC analysis is the choice of the stationary phase. C18 columns are widely used for reversed-phase chromatography of nucleotides. nih.gov Mixed-mode columns that combine reversed-phase and anion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) and cation-exchange characteristics can also provide excellent separation of complex nucleotide mixtures. helixchrom.comsielc.com The mobile phase composition, including the type and concentration of buffer, organic modifier (like acetonitrile (B52724) or methanol), and ion-pairing reagent, is optimized to achieve the desired separation. nih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to separate a wide range of nucleotides with varying polarities. nih.gov

Table 1: Example HPLC Parameters for Nucleotide Analysis

Parameter Setting
Column C18 reversed-phase, 5 µm particle size
Mobile Phase A 0.15 M Ammonium Dihydrogen Phosphate, pH 6.0
Mobile Phase B Methanol/Acetonitrile
Gradient Slow linear gradient to 15% Mobile Phase B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS) for Uridine 5'-Triphosphate Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hybrid technique has become an indispensable tool for the comprehensive profiling and quantification of Uridine 5'-triphosphate (UTP) and other nucleotides in complex biological matrices. nih.govnih.gov

In an LC-MS system, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for nucleotides, as it is a soft ionization method that minimizes fragmentation of the analyte molecules. nih.gov The ESI source generates gas-phase ions from the analyte molecules in the liquid eluent. These ions are then transferred into the mass analyzer.

Triple quadrupole mass spectrometers are frequently used for quantitative nucleotide analysis. nih.gov They can be operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. youtube.com In MRM, the first quadrupole (Q1) is set to select the precursor ion (the ion of the target analyte, in this case, UTP). The precursor ions are then fragmented in the collision cell (Q2) by collision-induced dissociation. The third quadrupole (Q3) is set to select a specific fragment ion (product ion) of the analyte. youtube.com This two-stage mass filtering significantly reduces background noise and enhances the specificity of detection.

LC-MS methods offer several advantages for UTP profiling, including high sensitivity, allowing for the detection of low-abundance nucleotides, and high specificity, which enables the differentiation of isobaric compounds (molecules with the same nominal mass). nih.govnih.gov The development of an LC-MS method involves optimizing both the chromatographic separation and the mass spectrometric detection parameters. Chromatographic conditions are adjusted to achieve good separation of UTP from other cellular components. nih.gov Mass spectrometry parameters, such as the ESI source conditions and the collision energy for fragmentation, are optimized to maximize the signal intensity of the target analyte. nih.gov

Table 2: Example LC-MS Parameters for UTP Analysis

Parameter Setting
LC System UHPLC system
Column Hypercarb, 150 mm x 2.1 mm
Mobile Phase A H₂O with 5mM hexylamine, 0.4% diethylamine, and acetic acid
Mobile Phase B Acetonitrile/Mobile Phase A (60:40 v/v)
Flow Rate 0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition for UTP m/z 483.0 → 385.0

Enzymatic Cycling Assays for Sensitive Uridine 5'-Triphosphate Detection

Enzymatic cycling assays provide an exceptionally sensitive method for the detection and quantification of Uridine 5'-triphosphate (UTP), often reaching sub-nanomolar concentration ranges. nih.gov This high sensitivity is achieved through the amplification of the signal by a series of coupled enzymatic reactions.

The core principle of an enzymatic cycling assay involves the repeated cycling of the analyte (UTP) through a series of reactions, where each cycle generates a detectable product. The rate of product formation is directly proportional to the initial concentration of the analyte.

A common enzymatic cycling assay for UTP utilizes the enzyme UDP-glucose pyrophosphorylase. nih.govnih.gov In this reaction, UTP reacts with glucose-1-phosphate to produce UDP-glucose and pyrophosphate. To drive the reaction forward and amplify the signal, the pyrophosphate is continuously removed by the addition of inorganic pyrophosphatase. The amount of UDP-glucose formed, which is equivalent to the initial amount of UTP, can then be quantified using a separate indicator reaction, often involving HPLC or a coupled enzymatic reaction that produces a colored or fluorescent product. nih.gov

The specificity of the assay is determined by the enzyme's substrate specificity. For instance, the UDP-glucose pyrophosphorylase-based assay is highly specific for UTP and is not significantly affected by the presence of other nucleotides like ATP, even at much higher concentrations. nih.gov

The sensitivity of enzymatic cycling assays can be further enhanced by using radioactively labeled substrates or by coupling the reaction to a highly sensitive detection system, such as bioluminescence. nih.govujms.net For example, using [¹⁴C]-glucose-1-phosphate as a substrate allows for the quantification of the resulting [¹⁴C]-UDP-glucose by HPLC with radiometric detection, achieving detection limits in the nanomolar range. nih.gov

Enzymatic cycling assays are particularly valuable for measuring low concentrations of UTP in biological samples, such as cell culture supernatants, where direct measurement by other methods may not be feasible. nih.govnih.gov

Table 3: Components of a Typical Enzymatic Cycling Assay for UTP

Component Function
UTP The analyte to be quantified.
UDP-glucose pyrophosphorylase The primary enzyme that consumes UTP.
Glucose-1-phosphate The co-substrate for UDP-glucose pyrophosphorylase.
Inorganic pyrophosphatase An enzyme that removes pyrophosphate, driving the reaction forward.
Indicator Reaction A method to quantify the product (UDP-glucose), such as HPLC or a coupled enzymatic assay.

Future Directions and Emerging Research Avenues in Uridine 5 Triphosphate Biology

Exploration of Novel Uridine (B1682114) 5'-Triphosphate-Dependent Enzymes and Pathways

While UTP is a well-known substrate for RNA polymerases during transcription and a precursor for CTP synthesis, the full spectrum of its involvement in cellular processes is likely not completely understood. wikipedia.org Future research is geared towards the discovery of new enzymes that utilize UTP as a substrate or an allosteric regulator, potentially unveiling previously unknown metabolic and signaling pathways.

The de novo synthesis pathway, culminating in the production of Uridine Monophosphate (UMP) by UMP synthase, and its subsequent phosphorylation to UTP, is a central metabolic route. nih.govwikipedia.org UTP then serves as an activator for sugars in the synthesis of glycogen (B147801) and glycoproteins and is crucial for the metabolism of galactose. wikipedia.orgnih.gov However, the complexity of cellular metabolism suggests that other UTP-dependent pathways may exist.

Researchers are employing strategies like functional metagenomics and genome mining to discover novel enzymes from diverse organisms. nih.govnih.gov These approaches involve screening environmental DNA or unannotated gene clusters for enzymatic activities, which could lead to the identification of new UTP-dependent transferases, kinases, or other enzymes. The discovery of such enzymes could redefine our understanding of pyrimidine (B1678525) nucleotide functions and their connections to other metabolic networks, such as the citric acid cycle or amino acid metabolism. nih.govwikipedia.org

Advanced Imaging Techniques for Spatiotemporal Dynamics of Uridine 5'-Triphosphate Signaling

Understanding the precise location and timing of UTP signaling is critical to deciphering its function. Extracellular UTP acts as a signaling molecule by activating P2Y receptors, initiating downstream cascades. wikipedia.org To visualize these dynamic processes in real-time within living cells, researchers are looking to adapt and develop advanced imaging techniques.

One promising approach is the development of genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET). FRET biosensors, which have been successfully created for other molecules like RhoA and for monitoring protein aggregation, can be engineered to specifically bind UTP. nih.govcrick.ac.uk These sensors, composed of two fluorescent proteins linked by a UTP-binding domain, would change their FRET signal upon UTP binding, allowing for the visualization of UTP concentration changes with high spatial and temporal resolution.

Another established technique involves the use of tagged UTP precursors, such as Bromo-UTP (Br-UTP). When fed to cells, Br-UTP is incorporated into nascent RNA by polymerases. The newly synthesized, tagged RNA can then be visualized using fluorescently labeled antibodies, a method that has been instrumental in identifying discrete sites of active transcription known as transcription factories. wikipedia.org Future advancements in microscopy and probe design will likely enhance the sensitivity and resolution of these techniques, providing an unprecedented view of UTP's journey through the cell.

Synthetic Biology Approaches for Engineering Uridine 5'-Triphosphate Metabolism

Synthetic biology aims to design and construct new biological parts, devices, and systems. trilinkbiotech.com In the context of UTP, this translates to the rational engineering of metabolic pathways to enhance the production of valuable biocompounds. The regeneration of UTP is often a limiting factor in biocatalytic processes that require activated sugar donors like UDP-glucose.

A key strategy involves the overexpression of genes involved in the UTP supply pathway. For instance, in engineered Escherichia coli, researchers have enhanced the production of human milk oligosaccharides (HMOs) like Lacto-N-tetraose (LNT) by optimizing the UTP regeneration cycle. acs.org This was achieved by overexpressing genes encoding enzymes such as nucleoside diphosphate (B83284) kinase, which converts UDP to UTP, alongside fine-tuning the expression of genes in the LNT synthesis pathway and blocking competing metabolic routes. acs.orgyoutube.com

These metabolic engineering efforts often follow a design-build-test-learn cycle, where computational models predict genetic modifications, which are then implemented in a host organism. trilinkbiotech.com The resulting strains are tested for improved production, and the findings are used to refine the next design. Such synthetic biology approaches not only improve the efficiency of bioproduction but also deepen our fundamental understanding of metabolic network regulation. trilinkbiotech.comwikipedia.org

Integration of Uridine 5'-Triphosphate Research with Systems Biology and Omics Data

To fully comprehend the multifaceted role of UTP, a systems-level perspective is essential. This involves integrating large-scale datasets from various "omics" technologies, such as transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiling). ethz.chnih.gov This integrated approach can reveal complex regulatory networks and identify key genes, proteins, and pathways that are influenced by or dependent on UTP metabolism.

For example, by combining transcriptomics and metabolomics, researchers can analyze how cellular perturbations, like disease or environmental stress, affect both the expression of genes in the pyrimidine synthesis pathway and the corresponding levels of UTP and related metabolites. nih.govnih.govfrontiersin.org Such studies have been used to elucidate molecular mechanisms in prostate cancer and to understand aluminum tolerance in rice, demonstrating the power of this approach to uncover novel biological insights. nih.govnih.gov

Proteomics techniques, particularly those focusing on post-translational modifications (PTMs), offer another layer of information. youtube.comnih.govyoutube.com PTMScan technology, for instance, uses antibodies to enrich for and identify peptides with specific modifications, like phosphorylation, which is a key event in many signaling pathways initiated by UTP receptor activation. youtube.comyoutube.com By integrating these multi-omic datasets, scientists can construct comprehensive models of UTP-related cellular processes, leading to the identification of novel drug targets and biomarkers. medchemexpress.com

Development of Chemical Probes and Analogs for Uridine 5'-Triphosphate Receptor and Enzyme Research

Chemical probes and analogs of UTP are indispensable tools for dissecting its biological functions. By systematically modifying the structure of the UTP molecule—the uracil (B121893) base, the ribose sugar, or the triphosphate chain—researchers can create molecules with altered properties, such as enhanced stability, selectivity for specific receptors or enzymes, or fluorescent tags for imaging. trilinkbiotech.com

One area of active research is the development of selective agonists and antagonists for the P2Y receptors that are activated by UTP (P2Y2, P2Y4, and P2Y6). nih.gov For example, scientists have synthesized N4-alkoxy derivatives of UTP that show high potency and, in some cases, selectivity for specific P2Y receptor subtypes. These analogs can be used to probe the physiological roles of individual receptors in different tissues.

Furthermore, various 5-substituted and sulfur-containing UTP analogs have been synthesized to study their interaction with enzymes like DNA-dependent RNA polymerases. nih.gov These studies have revealed that different polymerases can have distinct specificities for these analogs, providing insights into the enzymes' catalytic mechanisms. The development of fluorescently labeled UTP analogs has also been crucial for creating probes to visualize receptor binding and localization. The continued synthesis and characterization of novel UTP probes and analogs will be vital for advancing our molecular understanding of UTP biology.

Q & A

Q. How can Uridine 5'-Triphosphate Tris Salt (UTP-Tris) be synthesized and purified for experimental use?

UTP-Tris is typically synthesized via enzymatic phosphorylation of uridine monophosphate (UMP) or chemical methods using phosphate donors. Purification involves ion-exchange chromatography to separate UTP from byproducts like ADP or unreacted UMP. Analytical techniques such as HPLC (≥96% purity criteria ) or UV spectrophotometry (absorbance at 262 nm ) confirm purity. The tris salt form enhances solubility in aqueous buffers, critical for enzymatic assays .

Q. What methods are recommended for quantifying UTP-Tris concentration in solution?

Quantification can be achieved via:

  • UV Spectrophotometry : Measure absorbance at 262 nm (ε = 10,000 M⁻¹cm⁻¹) after confirming purity .
  • Enzymatic Assays : Couple UTP with pyruvate kinase/lactate dehydrogenase systems, monitoring NADH oxidation at 340 nm .
  • HPLC : Use anion-exchange columns with phosphate buffers (pH 3.0–6.0) and UV detection .

Q. How does the tris salt formulation affect UTP stability compared to sodium or ammonium salts?

The tris counterion (tris(hydroxymethyl)aminomethane) buffers solutions near pH 7.4, reducing hydrolysis of the triphosphate group. Stability is enhanced at –20°C in lyophilized or aqueous form (≤5% degradation over 12 months ). Sodium salts may precipitate in high-ionic-strength buffers, while ammonium salts risk side reactions in kinase assays .

Q. What are the primary applications of UTP-Tris in enzymatic studies?

UTP-Tris serves as a substrate for:

  • RNA Polymerases : For in vitro transcription assays .
  • Glycosyltransferases : In glycosylation reactions (e.g., UDP-sugar synthesis ).
  • Cell Signaling Studies : As a ligand for P2Y receptors .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium or ¹³C) of UTP-Tris improve metabolic flux analysis?

Isotopically labeled UTP (e.g., 5-D1, ribose-3',4',5',5''-D4 ) enables tracking nucleotide incorporation into RNA or nucleotide sugar pathways via LC-MS. Ensure isotopic purity (>90%) to avoid interference in mass spectrometry signals .

Q. What analytical techniques resolve structural heterogeneity in UTP-Tris batches?

  • ³¹P NMR : Identifies hydrolysis products (e.g., UDP or UMP) by chemical shifts (UTP: –5 to –10 ppm; UDP: –10 to –15 ppm) .
  • X-ray Crystallography : Confirms tris salt coordination geometry, critical for reproducibility in structural studies .

Q. How should researchers address contradictory data in UTP-driven enzymatic kinetics?

Contradictions may arise from:

  • Impurities : Test batches via HPLC for UDP/UTP ratios .
  • Buffer Interference : Tris may chelate Mg²⁺, altering enzyme kinetics. Use alternative buffers (e.g., HEPES) or adjust Mg²⁺ concentrations .
  • Temperature Sensitivity : Pre-incubate enzymes to exclude thermal denaturation artifacts .

Q. What strategies optimize UTP-Tris stability in long-term cell culture experiments?

  • Lyophilization : Store in aliquots at –80°C; reconstitute in nuclease-free water .
  • Antioxidants : Add 1 mM DTT to prevent oxidation of the uracil ring .
  • Avoid Freeze-Thaw Cycles : Use single-use aliquots to prevent hydrolysis .

Q. How do salt-specific impurities (e.g., sodium or phosphate residues) impact UTP-Tris experimental outcomes?

Sodium contamination (from incomplete ion-exchange purification) may inhibit magnesium-dependent enzymes (e.g., polymerases). Quantify sodium via atomic absorption spectroscopy (detection limit: 0.1 ppm) and repurify if necessary . Phosphate residues skew ATP/UTP ratios in coupled assays .

Q. What experimental design principles apply when using UTP-Tris in high-throughput screening?

  • Dose-Response Curves : Test UTP concentrations from 0.1–10 mM to identify substrate inhibition thresholds .
  • Positive Controls : Include non-hydrolyzable analogs (e.g., UTPγS) to distinguish enzyme activity from hydrolysis .
  • Data Normalization : Use internal standards (e.g., ¹⁴C-UTP) in radioactive assays to correct for plate-to-plate variability .

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